molecular formula C12H18N2 B1421881 N,N-Dimethyl-1-(1,2,3,4-tetrahydroquinolin-2-yl)methanamine CAS No. 1701-48-0

N,N-Dimethyl-1-(1,2,3,4-tetrahydroquinolin-2-yl)methanamine

Katalognummer: B1421881
CAS-Nummer: 1701-48-0
Molekulargewicht: 190.28 g/mol
InChI-Schlüssel: JNRVQHYXILJMRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dimethyl-1-(1,2,3,4-tetrahydroquinolin-2-yl)methanamine is a synthetic organic compound featuring a tetrahydroquinoline core, a privileged scaffold in medicinal chemistry. This specific derivative is of significant interest for research and development in pharmaceutical and bioorganic chemistry. Tetrahydroquinoline derivatives are extensively investigated for their diverse biological activities. Research into similar structural analogs indicates potential utility in developing therapies for central nervous system (CNS) disorders, cardiovascular diseases, and metabolic conditions . Some tetrahydroquinoline-based compounds act as potent inhibitors of targets like cholesteryl ester transfer protein (CETP), which is a key pathway in regulating cholesterol levels . Others are explored for their interaction with orexin receptors, which are implicated in sleep, arousal, and feeding behaviors . The structure of this compound, incorporating a methanamine group at the 2-position of the tetrahydroquinoline ring further functionalized with dimethyl amino groups, makes it a valuable intermediate. Researchers can utilize this building block for structure-activity relationship (SAR) studies, lead optimization, and the synthesis of more complex molecules for biological screening. This product is intended for laboratory research purposes only. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use. For specific storage and handling information, please refer to the safety data sheet (SDS).

Eigenschaften

IUPAC Name

N,N-dimethyl-1-(1,2,3,4-tetrahydroquinolin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-14(2)9-11-8-7-10-5-3-4-6-12(10)13-11/h3-6,11,13H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRVQHYXILJMRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N,N-Dimethyl-1-(1,2,3,4-tetrahydroquinolin-2-yl)methanamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses a unique structure that contributes to its biological activity. Its chemical formula is C12H16N2C_{12}H_{16}N_2 with a molecular weight of 188.27 g/mol. The compound's structure is characterized by a tetrahydroquinoline moiety which is known for various pharmacological properties.

1. Neuropharmacological Effects

Research indicates that compounds related to this compound exhibit significant neuropharmacological effects. A study highlighted that tetrahydroquinoline derivatives can act as dual reuptake inhibitors for serotonin and dopamine, suggesting potential applications in treating mood disorders and depression .

2. Anti-inflammatory Properties

The compound has been associated with anti-inflammatory activities. For instance, isoquinoline derivatives have shown the ability to inhibit pro-inflammatory mediators such as IL-6 and TNF-α in LPS-stimulated BV2 microglial cells. The IC50 values for these effects were reported in the range of 20–40 µM for the most effective derivatives . This suggests that this compound may also possess similar anti-inflammatory capabilities.

3. Antioxidant Activity

The antioxidant potential of tetrahydroquinoline derivatives has been documented, indicating that these compounds can scavenge free radicals and reduce oxidative stress in cellular models . This property is crucial for protecting cells from damage linked to various diseases.

Table 1: Summary of Biological Activities

Biological ActivityMechanism/EffectReference
NeuropharmacologicalDual reuptake inhibition of serotonin and dopamine
Anti-inflammatoryInhibition of IL-6 and TNF-α
AntioxidantFree radical scavenging

Case Studies

Case Study 1: Neuropharmacological Evaluation
In a recent study involving various tetrahydroquinoline derivatives, this compound was tested for its ability to inhibit serotonin and dopamine reuptake. The results demonstrated a significant reduction in reuptake rates compared to control compounds, indicating its potential as an antidepressant agent.

Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of related compounds in BV2 cells treated with LPS. The study found that treatment with this compound led to a marked decrease in the production of pro-inflammatory cytokines and an increase in anti-inflammatory cytokines like IL-10.

Research Findings

Recent research has emphasized the importance of structure-activity relationships (SAR) in optimizing the biological efficacy of tetrahydroquinoline derivatives. Modifications to the nitrogen substituents on the tetrahydroquinoline core have been shown to enhance potency against specific biological targets while minimizing side effects associated with cytochrome P450 enzyme inhibition .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues: Substituent Variations

Key Compounds Analyzed :

1-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine ()

(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine ()

N,N-Dimethyl-1-(quinolin-2-yl)methanamine ()

(1-2-3-4-Tetrahydroquinolin-4-yl)methanamine dihydrochloride ()

Structural Differences :
Compound Name Substituent on Ring Amine Type Ring Position Molecular Weight
Target Compound None (2-position) Tertiary (-NMe2) 2-position Not provided
1-(1-Methyl-...-6-yl)methanamine Methyl (1-position) Primary (-NH2) 6-position 176.258 g/mol
(1-Ethyl-...-6-yl)methanamine Ethyl (1-position) Primary (-NH2) 6-position Not provided
N,N-Dimethyl-1-(quinolin-2-yl)methanamine None Tertiary (-NMe2) 2-position 186.253 g/mol
(Tetrahydroquinolin-4-yl)methanamine HCl None Primary (-NH2) 4-position 235.16 g/mol

Key Observations :

  • Amine Type : Tertiary amines (target compound, ) exhibit reduced hydrogen-bonding capacity and increased steric hindrance compared to primary amines (), affecting solubility and receptor interactions .

Physicochemical Properties

Property Target Compound 1-(1-Methyl-...-6-yl)methanamine N,N-Dimethyl-1-(quinolin-2-yl)methanamine
Boiling Point Not reported Not reported 268°C
Density Not reported Not reported 1.1 g/cm³
Water Solubility Likely low (tertiary amine) Higher (primary amine) Low (aromatic core)

Analysis :

  • The tertiary amine in the target compound and reduces water solubility compared to primary amines .
  • The higher boiling point of (268°C) reflects stronger intermolecular forces in the fully aromatic system .

Implications :

  • Tertiary amines like the target compound may require specialized conditions (e.g., catalytic methods) for efficient synthesis .

Vorbereitungsmethoden

Preparation Methods of N,N-Dimethyl-1-(1,2,3,4-tetrahydroquinolin-2-yl)methanamine

Several methods exist for synthesizing tetrahydroquinoline derivatives, which can be adapted for the preparation of this compound. These methods include multi-component reactions, reduction and cyclization sequences, and variations of the Pictet-Spengler reaction.

Multicomponent Reaction (MCR)

One approach involves a one-pot, three-component synthesis using 2-bromophenethylsulfonamide. Although the specific reagents may vary, a similar strategy could be employed using appropriate starting materials to yield the desired this compound.

Another MCR strategy involves the reaction of 1-alkylpiperidin-4-one, malononitrile, and \$$\beta\$$-nitro styrene, which proceeds through Knoevenagel condensation, Michael addition, Thorpe–Ziegler cyclization, and air-promoted dehydrogenation processes.

Reduction and Cyclization

3.1 N-Acetyl Intermediate Synthesis
The synthesis may start from 2-(3,4-dimethoxyphenyl)-ethylamine, which is converted to an N-acetyl intermediate. This intermediate is then transformed into N-acylcarbamates, followed by reduction using diisobutyl aluminum hydride (DIBAL-H) and cyclization mediated by BF3·OEt2 to yield the tetrahydroisoquinoline derivative.

3.2 Amide Reduction
Starting with 3-methoxy-phenyl acetic acid, conversion to its amide, reduction to an amine using LiAlH4, and subsequent conversion to an N-acyl derivative can be performed. The resulting compound can undergo Bischler–Nepieralski cyclization, followed by reduction with NaBH4 to yield the N-substituted tetrahydroisoquinoline derivative.

Pictet-Spengler Reaction

4.1 Chiral Auxiliary Approach
React 2-(3,4-dimethoxyphenyl)-ethylamine with n-butyllithium, followed by reaction with Andersen reagent to give an N-p-tolyl sulfinyl phenylethylamine. This intermediate undergoes cyclization with different aldehydes via Pictet–Spengler condensation in the presence of BF3·OEt2 to give tetrahydroisoquinoline derivatives. The chiral auxiliary is then removed by treating with HCl in ethanol at 0 °C.

4.2 Biomimetic Synthesis
A biomimetic synthesis approach involving Bischler–Nepieralski cyclization and Noyori Asymmetric Transfer Hydrogenation (ATH) can be used. The synthesis consists of forming a zanthoxylamide protoalkaloid from 2-(3,4-dimethoxyphenyl)-ethylamine and (2-)3-phenylprop-2-enoic acid. The intermediate is then subjected to catalytic hydrogenation, converted to the isoquinoline moiety via Bischler–Nepieralski reaction, and then subjected to ATH reaction using a chiral catalyst followed by reductive amination to obtain the final product.

Aminomethyl Tetrahydroquinoline Derivatives

A straightforward, three-step procedure can be employed for the preparation of fused aminomethyl tetrahydroquinoline derivatives. This involves a Knoevenagel condensation of appropriate starting materials with malononitrile to form tetrahydroquinoline derivatives.

Alkylation and Reduction

6.1 Alkylation of Dihydroquinolin-2(1H)-one
Alkylation of 3,4-dihydroquinolin-2(1H)-one with chloroalkylamine hydrochloride salts in DMF with potassium carbonate at room temperature yields compounds with a side chain. The nitro groups can be reduced to the corresponding anilines with either catalytic Pd on carbon under a H2 atmosphere or catalytic Raney nickel using hydrazine hydrate.

6.2 Synthesis with a 3-Carbon Linker
Treatment of 3,4-dihydroquinolin-2(1H)-one with NaH in DMF followed by reaction with chloroiodopropane provides the chloropropyl compound. Nucleophilic displacement of the chloride with dimethylamine in aqueous acetonitrile using a catalytic amount of potassium iodide at 60 °C gives the desired compound.

Data Table: Synthesis Methods

Method Starting Materials Reagents and Conditions Key Steps
Multicomponent Reaction 2-bromophenethylsulfonamide, others One-pot reaction Condensation, addition, cyclization, dehydrogenation
N-Acetyl Intermediate 2-(3,4-dimethoxyphenyl)-ethylamine DIBAL-H, BF3·OEt2 N-acetylation, N-acylcarbamate formation, reduction, cyclization
Amide Reduction 3-methoxy-phenyl acetic acid LiAlH4, NaBH4 Amide formation, reduction to amine, N-acylation, Bischler–Nepieralski cyclization, reduction
Pictet-Spengler (Chiral) 2-(3,4-dimethoxyphenyl)-ethylamine n-butyllithium, Andersen reagent, BF3·OEt2, HCl/ethanol Formation of N-p-tolyl sulfinyl phenylethylamine, cyclization, chiral auxiliary removal
Biomimetic Synthesis 2-(3,4-dimethoxyphenyl)-ethylamine, (2-)3-phenylprop-2-enoic acid (R,R)-RuTsDPEN, catalytic hydrogenation Zanthoxylamide formation, catalytic hydrogenation, Bischler–Nepieralski reaction, ATH reaction, reductive amination
Aminomethyl Tetrahydroquinoline Varies Malononitrile Knoevenagel condensation
Alkylation and Reduction 3,4-dihydroquinolin-2(1H)-one Chloroalkylamine hydrochloride salts, DMF, potassium carbonate, Pd/C, H2 or Raney nickel/hydrazine hydrate Alkylation, reduction of nitro groups to anilines
3-Carbon Linker Synthesis 3,4-dihydroquinolin-2(1H)-one NaH, DMF, chloroiodopropane, dimethylamine, potassium iodide Alkylation, nucleophilic displacement

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of N,N-Dimethyl-1-(1,2,3,4-tetrahydroquinolin-2-yl)methanamine, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves multi-step strategies, such as alkylation of tetrahydroquinoline precursors or imino Diels-Alder cycloaddition. For example, alkylation of 6-amino-tetrahydroquinoline derivatives with dimethylamine-containing reagents under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound, with yields around 52% (as seen in similar syntheses) . Optimizing reaction conditions—such as using anhydrous solvents, controlled temperature (e.g., 60–80°C), and stoichiometric excess of the amine reagent—can improve yields. Catalytic methods (e.g., Pd-mediated coupling) may also enhance efficiency for complex substituents .

Basic: Which spectroscopic techniques (e.g., NMR, IR, MS) are most effective for characterizing the structural integrity of this compound?

  • ¹H/¹³C NMR : Critical for confirming the tetrahydroquinoline backbone and dimethylamine substituents. Key signals include aromatic protons (δ 6.4–7.2 ppm), methyl groups on nitrogen (δ 2.3–2.7 ppm), and tetrahydroquinoline ring protons (δ 1.4–3.3 ppm) .
  • Mass Spectrometry (MS) : ESI-MS can verify molecular weight (e.g., observed [M+H]⁺ at m/z 260.2 for analogs) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns, as demonstrated in studies of related tetrahydroquinoline derivatives (e.g., triclinic P-1 space group assignments) .

Advanced: How can computational tools predict the binding affinity of this compound to neuronal nitric oxide synthase (nNOS)?

Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations can model interactions between the compound’s dimethylamine group and nNOS active-site residues (e.g., Glu592, Trp587). Structural analogs with tetrahydroquinoline scaffolds show selective nNOS inhibition via hydrophobic and hydrogen-bonding interactions . Advanced MD simulations (100 ns trajectories) assess stability of ligand-protein complexes, with binding free energies calculated using MM-PBSA/GBSA methods .

Advanced: What strategies resolve discrepancies in crystallographic data for tetrahydroquinoline derivatives?

Discrepancies in space group assignments (e.g., P-1 vs. P2₁/c) or hydrogen-bonding networks can arise from solvent effects or polymorphism. To address this:

  • Compare simulated vs. experimental powder XRD patterns .
  • Use synchrotron radiation for high-resolution data (<1.0 Å) to refine atomic positions (Table 3 in ).
  • Validate hydrogen-bonding motifs via IR spectroscopy (N-H stretching at 3300–3500 cm⁻¹) .

Intermediate: How does stereochemistry at C-2/C-4 of the tetrahydroquinoline ring influence pharmacological activity?

The endo-configuration at C-2/C-4 (di-equatorial substituents) enhances steric compatibility with target proteins, as seen in Diels-Alder-derived analogs . To validate:

  • Use NOESY NMR to confirm spatial proximity of axial protons.
  • Compare bioactivity of diastereomers in enzyme inhibition assays (e.g., IC₅₀ differences >10-fold) .

Advanced: What considerations are critical for designing in vitro metabolic stability assays?

  • Liver Microsome Incubations : Use pooled human liver microsomes (0.5 mg/mL) with NADPH regeneration systems. Monitor time-dependent degradation via LC-MS/MS .
  • Metabolite Identification : High-resolution MS (HRMS) with CID fragmentation distinguishes phase I/II metabolites (e.g., N-demethylation or glucuronidation) .
  • Quantification : Validate LC methods with internal standards (e.g., deuterated analogs) to ensure precision (RSD <15%) .

Advanced: How can regioselectivity challenges in alkylation reactions be addressed during synthesis?

  • Directing Groups : Introduce nitro or sulfonyl groups to steer alkylation to specific positions (e.g., C-2 vs. C-4) .
  • Protection/Deprotection : Use Boc-protected amines to block undesired sites, followed by TFA cleavage .
  • Catalytic Control : Employ transition-metal catalysts (e.g., Pd/Cu) for C-H activation at electron-rich positions .

Basic: What analytical methods ensure purity and identity of the compound for regulatory compliance?

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and gradient elution (ACN/water + 0.1% TFA) .
  • Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .
  • Pharmacopeial Standards : Cross-validate against USP/EP monographs for traceability .

Advanced: What structural modifications enhance the compound’s metabolic stability without compromising activity?

  • Fluorination : Replace labile hydrogen atoms with fluorine at metabolically vulnerable sites (e.g., benzylic positions) .
  • Cyclization : Convert the dimethylamine group into a pyrrolidine ring to reduce oxidative N-demethylation .
  • Prodrug Design : Introduce ester or amide prodrug moieties to delay hepatic clearance .

Intermediate: How are structure-activity relationships (SARs) systematically evaluated for this compound?

  • Analog Synthesis : Prepare derivatives with varied substituents (e.g., halogens, methyl, nitro) at C-6/C-7 of the tetrahydroquinoline ring .
  • Bioactivity Profiling : Test analogs in enzyme inhibition (e.g., nNOS IC₅₀) and cellular assays (e.g., NO production in neurons) .
  • QSAR Modeling : Use CoMFA/CoMSIA to correlate electronic (σ), steric (Es), and lipophilic (π) parameters with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dimethyl-1-(1,2,3,4-tetrahydroquinolin-2-yl)methanamine
Reactant of Route 2
Reactant of Route 2
N,N-Dimethyl-1-(1,2,3,4-tetrahydroquinolin-2-yl)methanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.